2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one

Lipophilicity ADME Lead optimisation

Select this 98%-pure N-isobutyryl-octahydrocyclopenta[c]pyrrole (CAS 1549896-49-2, MW 181.27, C₁₁H₁₉NO) for its unmatched CNS permeability (LogP 1.90, zero HBD, TPSA 20.31 Ų)—validated in triple reuptake inhibitor programs with in vivo efficacy at 10–30 mg/kg p.o. Unlike N-Boc or deprotected analogs, this pre-functionalized building block eliminates N-deprotection/re-acylation steps, streamlining SHP2 allosteric inhibitor SAR. The isobutyryl group provides a metabolically stable, sterically defined anchor for fragment-based drug discovery. Its single rotatable bond ensures reproducible HPLC retention times. Procure at 98% to minimize side reactions during oxazolidinone ring assembly.

Molecular Formula C11H19NO
Molecular Weight 181.279
CAS No. 1549896-49-2
Cat. No. B2707325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one
CAS1549896-49-2
Molecular FormulaC11H19NO
Molecular Weight181.279
Structural Identifiers
SMILESCC(C)C(=O)N1CC2CCCC2C1
InChIInChI=1S/C11H19NO/c1-8(2)11(13)12-6-9-4-3-5-10(9)7-12/h8-10H,3-7H2,1-2H3
InChIKeyCBMLNFLLOPRBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one (CAS 1549896-49-2): Building Block Procurement Guide


2-Methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one (CAS 1549896-49-2) is an N-isobutyryl-substituted octahydrocyclopenta[c]pyrrole derivative with molecular formula C₁₁H₁₉NO and molecular weight 181.27 g/mol . The compound belongs to the class of saturated bicyclic pyrrolidine-fused cyclopentane building blocks, a scaffold validated across multiple therapeutic programmes including triple reuptake inhibitors, SHP2 allosteric inhibitors, GlyT1 inhibitors, calcium channel modulators, and oxazolidinone antibacterials [1][2]. It is commercially available at 98% purity and serves as a conformationally constrained intermediate for medicinal chemistry and chemical biology applications .

Why Generic Substitution Risks Project Continuity for 2-Methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one


The octahydrocyclopenta[c]pyrrole scaffold presents multiple regioisomeric and stereochemical configurations, and even minor N-acyl variations produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, and conformational preferences that directly affect downstream reactivity, purification behaviour, and final compound properties [1]. The target compound's isobutyryl group confers a LogP of 1.90 and zero hydrogen bond donors, whereas the closest commercial N-acyl analog bears a LogP of 1.35 and one hydrogen bond donor — a shift that alters chromatographic retention, solvent partitioning, and biological membrane permeability . Simple substitution with an unsubstituted or N-Boc-protected core introduces protecting group lability, additional synthetic steps, and altered steric demand, making generic interchange a non-trivial risk to synthetic route reproducibility and final product specification [1].

2-Methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one: Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Advantage: +0.55 LogP Units vs. Closest Commercial N-Acyl Analog

The target compound exhibits an ACD/LogP of 1.90 versus 1.35 for the closest commercially available N-acyl comparator, 1-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one (CAS 1595989-68-6) . This +0.55 LogP differential translates to a roughly 3.5-fold higher predicted octanol-water partition coefficient, indicating meaningfully greater lipophilicity. In the octahydrocyclopenta[c]pyrrole series, even modest LogP shifts have been shown to alter ligand-lipophilicity efficiency (LLE) values and off-target interaction profiles [1].

Lipophilicity ADME Lead optimisation

Reduced Topological Polar Surface Area (TPSA): 20.3 vs. 29.1 Ų for Improved Passive Permeability

The target compound has a TPSA of 20.31 Ų compared to 29.1 Ų for the N-propanonyl comparator (CAS 1595989-68-6), representing a 30% reduction . The benchmark for favourable CNS passive permeability is a TPSA < 60–70 Ų; while both compounds fall well within this range, the target compound's lower TPSA, combined with zero hydrogen bond donors (vs. one donor in the comparator), predicts superior passive membrane flux [1].

Polar surface area Permeability CNS drug design

Conformational Restraint: Fused Bicyclic Scaffold Validated Across Multiple Therapeutic Programmes

The octahydrocyclopenta[c]pyrrole core provides a conformationally locked bicyclic framework that reduces entropic penalty upon target binding compared to flexible monocyclic pyrrolidine alternatives . This scaffold has produced potent inhibitors across at least five distinct target classes: triple reuptake inhibitors (SERT IC₅₀ = 20–53 nM in optimised analogues), SHP2 allosteric inhibitors, GlyT1 inhibitors, calcium channel blockers, and oxazolidinone antibacterials with activity superior to linezolid against M. tuberculosis H37Rv [1][2][3]. The target compound's N-isobutyryl group preserves the scaffold's conformational constraint while providing a metabolically stable, non-hydrolysable amide linkage, unlike N-Boc or N-Cbz protected variants that require deprotection steps .

Conformational constraint Scaffold hopping Drug design

Purity Specification: 98% Baseline Purity with Single Rotatable Bond for Scalable Handling

The target compound is commercially available at 98% purity (Leyan Product No. 1829586), compared to 95% for the closest N-acyl analog (CAS 1595989-68-6) . The compound has only one rotatable bond (the isobutyryl C–N linkage), minimising conformational heterogeneity and simplifying NMR characterisation and purity assessment relative to analogs with two or more rotatable bonds . The absence of hydrogen bond donors eliminates aggregation via intermolecular hydrogen bonding, improving solubility in organic solvents and facilitating chromatographic purification .

Purity Reproducibility Scale-up

The Isobutyryl Amide as a Non-Labile, Metabolically Stable Surrogate for Acetyl in SAR Exploration

The N-isobutyryl group in the target compound provides a sterically hindered, non-hydrolysable tertiary amide, whereas the N-acetyl analog (CAS 89077-04-3, cis-2-acetyloctahydrocyclopenta[c]pyrrole) contains a less hindered secondary amide that is more susceptible to enzymatic and chemical hydrolysis . In the octahydrocyclopenta[c]pyrrole triple reuptake inhibitor series, modulation of the N-acyl group was a key SAR parameter; compounds with bulkier N-acyl substituents showed altered transporter selectivity profiles and improved metabolic stability [1]. The isobutyryl group specifically introduces gem-dimethyl branching adjacent to the carbonyl, which sterically shields the amide bond from proteolytic and esterase-mediated cleavage .

Metabolic stability Amide bond SAR

Procurement-Relevant Application Scenarios for 2-Methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one


CNS-Penetrant Library Synthesis: Exploiting Elevated LogP and Zero HBD for Brain Exposure

The compound's LogP of 1.90 and zero hydrogen bond donors make it a preferred building block for CNS-targeted compound libraries. In the triple reuptake inhibitor programme described by Shao et al. (2011), octahydrocyclopenta[c]pyrrole analogues with comparable LogP values demonstrated high brain penetrance and in vivo activity in the mouse tail suspension test at oral doses of 10–30 mg/kg . Procurement of this specific building block enables library design that favours passive BBB permeation without introducing additional heteroatoms or chiral centres that would complicate synthesis and purification [1].

Oxazolidinone Antibacterial Lead Optimisation: Conformationally Constrained C-Ring Modification

Bhattarai et al. (2014) demonstrated that octahydrocyclopenta[c]pyrrol-2-yl moieties, when appended to the C-ring of linezolid-class oxazolidinones, produced analogs with in vitro anti-tubercular activity superior to linezolid against M. tuberculosis H37Rv and potent activity against linezolid-resistant MRSA . The target compound's isobutyryl group can serve as a metabolically stable placeholder or be elaborated into more complex side chains, providing a direct synthetic entry point into this validated antibacterial chemotype [1]. Selection of the 98%-pure isobutyryl derivative over lower-purity or deprotected analogs reduces the risk of side reactions during the oxazolidinone ring assembly step.

SHP2 Allosteric Inhibitor Fragment Growing: Sterically Defined N-Acyl Anchor

The octahydrocyclopenta[c]pyrrole scaffold is a core element in multiple SHP2 allosteric inhibitor patents (e.g., US-10435389-B2, TW201912639A) [1]. The target compound's isobutyryl group provides a sterically defined, lipophilic anchor point for fragment-based drug discovery, where the branched acyl group can occupy a hydrophobic sub-pocket while the bicyclic core maintains the conformational constraint essential for allosteric modulation . Using this pre-functionalised building block eliminates the need for N-deprotection and re-acylation steps, streamlining the synthesis of analogs for SAR exploration of the SHP2 allosteric site [1].

Physicochemical Property Screening Sets: A High-LogP, Low-TPSA Reference Compound

With a LogP of 1.90 and TPSA of 20.31 Ų, this compound occupies a specific region of physicochemical property space (high lipophilicity, minimal polarity) that is useful as a reference standard in chromatographic method development and property-screening cascades . Its single rotatable bond and absence of hydrogen bond donors ensure reproducible retention times and minimal column interaction variability, making it a reliable calibration standard for reverse-phase HPLC and logD determination assays [1]. Procurement of this compound for screening set inclusion provides a well-defined physicochemical benchmark against which analogs with higher TPSA or lower LogP can be compared .

Quote Request

Request a Quote for 2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.